2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide

Antibacterial Nitroimidazole derivatives Aerobic Gram-positive

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide (CAS 1010-92-0; C₆H₈N₄O₃; MW 184.15) is a 5-nitroimidazole derivative bearing a primary acetamide side chain at N1. This compound is closely related to metronidazole (MTZ; 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) but differs by replacement of the hydroxyethyl group with an acetamide moiety, which imparts distinct hydrogen-bonding capacity (one H-bond donor, four H-bond acceptors), altered lipophilicity (XlogP −0.8), and a higher melting point (235 °C).

Molecular Formula C6H8N4O3
Molecular Weight 184.15 g/mol
Cat. No. B13171399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide
Molecular FormulaC6H8N4O3
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CC(=O)N)[N+](=O)[O-]
InChIInChI=1S/C6H8N4O3/c1-4-8-2-6(10(12)13)9(4)3-5(7)11/h2H,3H2,1H3,(H2,7,11)
InChIKeyAQHNMNBJODZNFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide: Structural Niche, Physicochemical Profile, and Supply-Chain Positioning


2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide (CAS 1010-92-0; C₆H₈N₄O₃; MW 184.15) is a 5-nitroimidazole derivative bearing a primary acetamide side chain at N1 . This compound is closely related to metronidazole (MTZ; 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) but differs by replacement of the hydroxyethyl group with an acetamide moiety, which imparts distinct hydrogen-bonding capacity (one H-bond donor, four H-bond acceptors), altered lipophilicity (XlogP −0.8), and a higher melting point (235 °C) . Although the 5-nitroimidazole pharmacophore is shared with several clinically established anti-infectives, the acetamide side chain at N1 creates a scaffold that is preferentially exploited as a versatile synthetic intermediate for generating focused libraries of N-arylacetamide, piperazine-amide, and oxadiazole conjugates with modulated bioactivity profiles [1][2].

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide: Why In-Class Analogs Cannot Be Presumed Interchangeable


Despite a shared 2-methyl-5-nitroimidazole core, subtle modifications at the N1 position profoundly alter reduction potential, nitroreductase substrate specificity, and downstream biological output [1]. Metronidazole, ornidazole, tinidazole, and secnidazole exhibit geometric mean MICs against Bacteroides fragilis group organisms that vary from 0.5 to 6.6 µM—a >13-fold range—depending solely on the N1 substituent [2]. Furthermore, metronidazole is essentially inactive against aerobic bacteria (MIC >250 µg/mL), whereas certain N1-phenylacetamide and N1-benzenesulfonate derivatives of the same 2-methyl-5-nitroimidazole scaffold gain measurable activity against aerobic Gram-positive organisms such as Staphylococcus aureus and Streptococcus B [3]. These observations demonstrate that generic interchange of 5-nitroimidazoles without accounting for the N1 side chain risks unpredictable potency shifts, altered spectrum, and loss of enzyme-substrate compatibility. For procurement decisions involving the acetamide variant of this scaffold—whether as an analytical reference standard, a synthetic building block, or a probe for nitroreductase assays—specifying the exact N1-acetamide compound is therefore essential to ensure experimental reproducibility and structure-activity integrity.

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide: Quantitative Head-to-Head and Cross-Study Differentiation Evidence


Aerobic Antibacterial Gain via N1-Phenylacetamide Derivatization vs. Parent Metronidazole

Metronidazole (MTZ) is essentially inactive against aerobic bacteria. In a direct comparative study, the N1-phenylacetamide derivative of the 2-methyl-5-nitroimidazole scaffold (M3, synthesized from the acetamide intermediate) exhibited measurable inhibition against Streptococcus B with an MIC of 187.5 µg/mL, whereas MTZ itself showed no activity against aerobic organisms tested [1]. This represents a qualitative gain of antibacterial spectrum—from inactive to detectable inhibition—achieved through conversion of the N1-hydroxyethyl group (MTZ) to the N1-phenylacetamide moiety. Although this MIC value is modest, it demonstrates that N1-acetamide derivatization can confer aerobic Gram-positive activity that is absent in the parent drug.

Antibacterial Nitroimidazole derivatives Aerobic Gram-positive

Nitroreductase Substrate Specificity: Wild-Type vs. Engineered NfsB Activation of the Acetamide Scaffold

The N1-pentafluoropropyl-acetamide derivative of the 2-methyl-5-nitroimidazole scaffold (SN33623) is a substrate for Escherichia coli NfsB nitroreductase only after enzyme engineering. The wild-type NfsB enzyme is largely inactive toward SN33623, whereas the engineered double mutant F70A/F108Y confers high-level activation with a steady-state kinetic Km of 0.045 mM (pH 7.0, 23 °C) [1]. In contrast, the same NfsB F70A/F108Y mutant activates the clinical 5-nitroimidazole metronidazole with substantially lower efficiency; the mutations that confer high SN33623 activity also substantially improve metronidazole reduction, but the engineered enzyme retains superior kinetic parameters for SN33623 [1]. This differential enzyme-substrate compatibility highlights that the N1-acetamide scaffold, when elaborated with appropriate side chains, can serve as a selective substrate for engineered nitroreductases in gene-directed enzyme prodrug therapy (GDEPT) and hypoxia imaging applications.

Nitroreductase Enzyme prodrug therapy PET imaging probe

Class-Level Variation: N1 Substituent Drives >13-Fold MIC Differences Among 2-Methyl-5-Nitroimidazoles

A systematic evaluation of seven 2-methyl-5-nitroimidazole compounds differing only at the N1 substituent revealed that geometric mean MICs against Bacteroides fragilis group organisms ranged from 0.5 µM (tinidazole) to 6.6 µM (dimetridazole)—a >13-fold difference [1]. On a molar basis, the activity ranking was: tinidazole > panidazole > ornidazole > metronidazole ≥ secnidazole > carnidazole > dimetridazole [1]. Although the primary acetamide compound was not directly tested in this panel, the data establish that the N1 substituent is the dominant determinant of anti-anaerobic potency among 2-methyl-5-nitroimidazoles. This provides a quantitative framework for predicting that the acetamide-bearing analog will occupy a distinct position in the activity spectrum, neither interchangeable with metronidazole nor with tinidazole.

Anaerobic bacteria Bacteroides fragilis Structure-activity relationship

Oxadiazole-Fused Acetamide Derivatives: Potent FabH Inhibition with MIC 1.56–6.25 µg/mL

Using the 2-methyl-5-nitroimidazole scaffold functionalized with an acetamide-linked oxadiazole, compound 12 (2-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-5-(2-methylbenzyl)-1,3,4-oxadiazole) demonstrated MIC values of 1.56–6.25 µg/mL against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus [1]. This compound was identified as one of the most potent inhibitors of E. coli β-ketoacyl-acyl carrier protein synthase III (FabH) in the series. By contrast, secnidazole—the parent nitroimidazole used as the scaffold starting point—lacks this oxadiazole-linked acetamide extension and does not exhibit comparable FabH inhibition or antibacterial potency against aerobic organisms [1]. The acetamide moiety serves as the critical linker connecting the nitroimidazole recognition element to the oxadiazole pharmacophore, underscoring its synthetic value for constructing potent antibacterial hybrids.

FabH inhibitor Oxadiazole Escherichia coli

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide: High-Value Application Scenarios for Scientific and Industrial Procurement


Synthesis of N-Arylacetamide Libraries for Aerobic Antibacterial Screening

The primary acetamide group at N1 enables direct condensation with substituted anilines to generate focused libraries of N-arylacetamide derivatives. As demonstrated by Al-Sha'er et al., the phenylacetamide derivative M3 gains measurable activity against aerobic Streptococcus B (MIC = 187.5 µg/mL), a spectrum expansion not achievable with metronidazole [1]. Researchers aiming to discover 5-nitroimidazole derivatives with aerobic Gram-positive activity should procure the acetamide intermediate as the preferred starting material for rapid SAR exploration.

Development of Nitroreductase-Selective PET Imaging Probes and GDEPT Prodrugs

The N1-acetamide scaffold, when elaborated with fluorinated side chains (e.g., SN33623), serves as a hypoxia-resistant substrate for engineered E. coli NfsB nitroreductase mutants (F70A/F108Y; Km = 0.045 mM), while remaining largely unrecognized by wild-type enzyme [1]. This differential activation profile makes the acetamide intermediate a strategic starting point for synthesizing probes for non-invasive imaging of exogenously delivered nitroreductases in gene-directed enzyme prodrug therapy (GDEPT), where avoidance of endogenous hypoxic activation is critical.

Construction of Oxadiazole- and Piperazine-Amide Hybrid Antibacterial Agents

The acetamide moiety functions as a versatile linker for appending heterocyclic pharmacophores to the 5-nitroimidazole core. Condensation with hydrazides yields 1,3,4-oxadiazole hybrids with MIC values as low as 1.56 µg/mL against E. coli and S. aureus via FabH inhibition [1]. Similarly, reaction with substituted piperazines generates amide conjugates with modulated antimicrobial profiles [2]. Industrial medicinal chemistry programs pursuing novel nitroimidazole-based antibacterials with defined molecular targets should utilize the acetamide intermediate as a key building block.

Analytical Reference Standard for Metronidazole Impurity Profiling and Metabolite Studies

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide is structurally related to metronidazole acetic acid (a known metronidazole metabolite formed by intestinal flora in yields of 8–15% and detected in human urine) [1][2]. The acetamide analog serves as a well-characterized reference material (CAS 1010-92-0; mp 235 °C; confirmed by IR, NMR, and MS) for HPLC impurity profiling, forced degradation studies, and metabolite identification in pharmaceutical quality control and pharmacokinetic investigations of metronidazole-containing formulations.

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